3,5-Dimethylbenzenecarboximidamide
Description
3,5-Dimethylbenzenecarboximidamide is a substituted benzene derivative featuring a carboximidamide functional group (-C(=NH)-NH₂) at the para position and methyl (-CH₃) groups at the 3 and 5 positions on the aromatic ring. This compound belongs to the amidine class, characterized by its planar structure and strong hydrogen-bonding capacity due to the amidine moiety.
Properties
IUPAC Name |
3,5-dimethylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDWZDLNAWGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391752 | |
| Record name | 3,5-dimethylbenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-48-3 | |
| Record name | 3,5-dimethylbenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzenecarboximidamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound, depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethylbenzenecarboximidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The chemical and physical properties of 3,5-Dimethylbenzenecarboximidamide can be contextualized by comparing it to structurally related compounds, including substituted benzene derivatives and carboximidamide analogs. Below is a detailed analysis:
Substituent Effects: Methyl vs. Methoxy vs. tert-Butyl Groups
Key Observations :
- Electron-Donating vs. Withdrawing Effects : Methyl groups (this compound) are electron-donating, enhancing aromatic ring electron density, whereas methoxy groups (3,5-Dimethoxybenzenecarboximidamide) exhibit stronger electron-donating resonance effects, altering reactivity in electrophilic substitution .
- Steric Hindrance : The tert-butyl substituents in 3,5-Di-tert-butyl-4-hydroxybenzenecarboximidamide introduce significant steric bulk, reducing solubility in polar solvents but improving lipid membrane permeability .
- Hydrogen Bonding: The carboximidamide group in this compound provides dual hydrogen-bonding sites, unlike the single -OH group in 3,5-Dimethylphenol, making it more versatile in molecular recognition .
Spectral and Physical Properties
Biological Activity
3,5-Dimethylbenzenecarboximidamide, also known as N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide, is a compound with significant biological activity, particularly in the fields of enzyme inhibition and protein-ligand interactions. This article explores its synthesis, mechanisms of action, and various applications in scientific research.
The synthesis of this compound typically involves the reaction of 3-cyanophenylamine with 3,5-dimethylbenzoic acid chloride. The reaction is performed under anhydrous conditions with a base such as triethylamine to avoid hydrolysis. The product is purified through recrystallization or column chromatography.
Chemical Structure:
- Molecular Formula: C11H14N2
- Molecular Weight: 186.24 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism includes:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of immune responses and inhibition of cell proliferation.
- Protein-Ligand Interactions: It can influence protein functions by modifying their interactions with other biomolecules.
Enzyme Inhibition Studies
Research has shown that this compound exhibits significant enzyme inhibitory properties. It has been utilized in studies related to:
- Kallikrein-1 Inhibition: This enzyme is involved in inflammation processes. The binding of the compound alters enzyme kinetics by preventing substrate access.
- Urokinase-type Plasminogen Activator (uPA): Inhibition of uPA can affect coagulation pathways and has implications in cancer metastasis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide | C17H18N4O2 | Enzyme inhibition |
| 2,4-Dimethyl-benzamidine | C10H14N2 | Kallikrein-1 inhibition |
| 4-Methoxy-3,5-dimethylbenzimidamide | C11H14N2O | Antimicrobial properties |
This table illustrates how structural variations impact biological activity and potential applications.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Research: A study demonstrated that this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Inflammation Models: In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers, suggesting its potential therapeutic role in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
